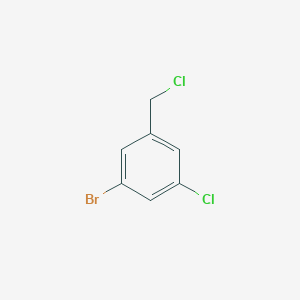

1-Bromo-3-chloro-5-(chloromethyl)benzene

Vue d'ensemble

Description

“1-Bromo-3-chloro-5-(chloromethyl)benzene” is a chemical compound with the molecular formula C7H5BrCl2. Its molecular weight is 239.92 .

Synthesis Analysis

The synthesis of similar compounds, such as Bromochlorobenzenes, has been achieved through various routes. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction . 1-Bromo-3-chlorobenzene can be synthesized by electrophilic substitution of (3-chlorophenyl)trimethylgermanium .Molecular Structure Analysis

The molecular structure of “1-Bromo-3-chloro-5-(chloromethyl)benzene” can be represented by the InChI string: InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 .Chemical Reactions Analysis

Bromochlorobenzenes, which are similar to “1-Bromo-3-chloro-5-(chloromethyl)benzene”, undergo bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, and this reaction is strongly accelerated by electron-withdrawing substituents .Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

1-Bromo-3-chloro-5-(chloromethyl)benzene: is a prime candidate for nucleophilic substitution reactions due to the presence of a benzylic halide. This compound can undergo both SN1 and SN2 reactions, depending on the conditions and the nature of the nucleophile . This versatility makes it a valuable substrate in the synthesis of various organic compounds.

Suzuki Coupling Reactions

This halogenated benzene derivative can be used in Suzuki coupling reactions , which are pivotal in forming carbon-carbon bonds. The presence of bromine allows for the use of palladium catalysts to facilitate the coupling with organoboron compounds, leading to a wide array of biaryl structures .

Cyanation Reactions

The compound serves as a test substrate for cyanation reactions. A recent study highlighted its use with a catalytic system for the cyanation of aryl halides using potassium hexacyanoferrate as a cyanating source . This reaction is crucial for introducing nitrile groups into aromatic rings, which are important in pharmaceuticals and agrochemicals.

Halogen Exchange Reactions

In synthetic chemistry, 1-Bromo-3-chloro-5-(chloromethyl)benzene can undergo halogen exchange reactions. For instance, it can participate in bromine-magnesium exchange reactions, which are accelerated by electron-withdrawing substituents . This process is essential for preparing Grignard reagents, which are used in a multitude of organic syntheses.

Electrophilic Aromatic Substitution

While the compound already contains halogen substituents, it can still undergo further electrophilic aromatic substitution reactions. This allows for the introduction of additional functional groups onto the aromatic ring, expanding the compound’s utility in creating more complex molecules .

Thermodynamic Studies

The physical properties of 1-Bromo-3-chloro-5-(chloromethyl)benzene , such as boiling and melting points, have been extensively studied. These properties are crucial for understanding the compound’s behavior under various conditions and for designing processes for its use in synthetic applications .

Organometallic Chemistry

This compound is also relevant in organometallic chemistry. It can react with organometallic reagents, such as Grignard reagents, to form new carbon-metal bonds. This is fundamental for the synthesis of complex organic molecules and intermediates used in various industrial applications .

Chiroptical Methods in Structural Analysis

The increasing applicability of chiroptical methods in structural analysis has been facilitated by compounds like 1-Bromo-3-chloro-5-(chloromethyl)benzene . These methods are used for ab initio predictions of chiroptical properties, which are important in the determination of molecular structure .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3-chloro-5-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFIXIYJJOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-5-(chloromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1383285.png)

![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)

![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)

![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)

amine hydrochloride](/img/structure/B1383297.png)

![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)